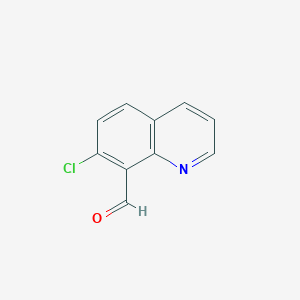

7-Chloroquinoline-8-carbaldehyde

Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Research

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. researchgate.netresearchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. researchgate.netnumberanalytics.comorientjchem.org The historical success of quinoline-based drugs, such as quinine (B1679958) and chloroquine (B1663885) for the treatment of malaria, has spurred continuous research into novel derivatives with improved efficacy and broader applications. nih.govnumberanalytics.com

Beyond pharmaceuticals, quinoline compounds are integral to the development of agrochemicals, such as fungicides and insecticides, and advanced materials. numberanalytics.com In materials science, their unique photophysical properties are harnessed in the creation of organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com The reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications. researchgate.nettandfonline.com

Historical Perspectives on Quinoline Synthesis and Derivatization

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov Its name is derived from quinine, the well-known antimalarial alkaloid, highlighting the early recognized medicinal importance of this class of compounds. nih.govnumberanalytics.com The structural elucidation of quinoline paved the way for the development of various synthetic methods to construct this heterocyclic system.

Several classical name reactions have become cornerstones of quinoline synthesis. The Skraup synthesis, developed in 1880, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net The Doebner-von Miller reaction provides a route to quinolines from α,β-unsaturated carbonyl compounds and anilines. researchgate.netgoogle.com Other significant methods include the Combes, Conrad-Limpach, Pfitzinger, and Friedländer syntheses, each offering different strategies and accommodating various starting materials. nih.govtandfonline.comresearchgate.net The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. nih.gov

Over the years, these traditional methods have been refined, and new, more efficient and environmentally friendly "green" approaches have been developed. tandfonline.com These modern techniques often utilize microwave irradiation, ultrasound, or novel catalysts to improve yields, reduce reaction times, and minimize waste. tandfonline.comnih.gov The continuous evolution of synthetic methodologies underscores the enduring relevance of the quinoline scaffold in contemporary chemical research.

Detailed Research Findings on 7-Chloroquinoline-8-carbaldehyde

The specific compound, this compound, is a derivative of quinoline that has garnered interest as a versatile intermediate in organic synthesis. Its chemical structure features a chlorine atom at the 7-position and a carbaldehyde (aldehyde) group at the 8-position of the quinoline ring.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H6ClNO | sigmaaldrich.com |

| Molecular Weight | 191.62 g/mol | sigmaaldrich.com |

| CAS Number | 1260759-71-4 | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | CUWDDNDHAKGKTI-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound and related structures often involves the functionalization of a pre-existing quinoline core. One documented approach involves the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. For instance, 7-chloro-8-methylquinoline (B132762) can be oxidized to 7-chloroquinoline-8-carboxylic acid using nitric acid in the presence of sulfuric acid and a heavy metal catalyst. google.com While this produces the carboxylic acid, further synthetic modifications could potentially lead to the aldehyde.

Another relevant synthetic strategy is the Vilsmeier-Haack reaction, which is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction has been successfully used to prepare 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. researchgate.net It is conceivable that a similar approach could be adapted for the synthesis of this compound.

Furthermore, the synthesis of the related 4,7-dichloroquinoline-8-carbaldehyde has been achieved by reacting 4,7-dichloroquinoline (B193633) with N,N-dimethylformamide (DMF). durham.ac.uk This suggests a direct formylation approach may be viable for the 7-chloroquinoline (B30040) scaffold as well.

Reactions of this compound

The chemical reactivity of this compound is dictated by its functional groups: the chloro substituent and the aldehyde group.

Reactions of the Aldehyde Group: The aldehyde group is susceptible to a wide range of nucleophilic addition and condensation reactions. For example, it can react with hydrazines to form hydrazones, which can then be used in further synthetic transformations. rsc.org Condensation with amines can yield Schiff bases, which are valuable intermediates in the synthesis of more complex heterocyclic systems. rsc.org The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol.

Reactions involving the Chlorine Atom: The chlorine atom at the C7 position of the quinoline ring can undergo nucleophilic aromatic substitution (SNAE) reactions, although the reactivity at this position is generally less than at the C4 position. researchgate.nettandfonline.com This allows for the introduction of various nucleophiles, such as amines or alkoxides, to generate a library of 7-substituted quinoline derivatives.

The combination of these reactive sites makes this compound a valuable building block for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZMEPNMRCLGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260759-71-4 | |

| Record name | 7-chloroquinoline-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 7 Chloroquinoline 8 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a complex electronic landscape. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, deactivating the heterocyclic ring towards electrophilic substitution while activating it for nucleophilic attack. Conversely, the benzene ring is more susceptible to electrophilic substitution.

Nucleophilic aromatic substitution (SNAE) is a key reaction for chloro-substituted quinolines. While the C-4 position in compounds like 4,7-dichloroquinoline (B193633) is noted to be highly reactive towards nucleophiles, the reactivity of the C-7 chloro group in 7-Chloroquinoline-8-carbaldehyde is also significant. tandfonline.comresearchgate.net The electronegative nitrogen atom polarizes the quinoline ring, creating fractional positive charges on the C2 and C4 carbons, and to a lesser extent, on other positions, facilitating nucleophilic attack. tandfonline.com The reactivity of the C7-Cl bond towards nucleophilic displacement allows for the introduction of various functional groups, a common strategy in the synthesis of quinoline-based derivatives. smolecule.com

Carbaldehyde Group Reaction Pathways

The carbaldehyde group at the 8-position is a versatile functional handle, participating in a wide array of chemical transformations. These reactions are fundamental to the derivatization of this compound for various applications.

Condensation Reactions

Condensation reactions involving the aldehyde functionality are a cornerstone of its reactivity, enabling the formation of new carbon-nitrogen and carbon-carbon double bonds. These reactions often proceed with high efficiency and are crucial for building more complex molecular architectures.

One of the most common transformations is the reaction with primary amines and their derivatives to form Schiff bases or imines. For instance, condensation with hydrazines can yield hydrazones, which are themselves valuable intermediates for further synthetic elaborations or can exhibit biological activity. evitachem.com

The Knoevenagel condensation provides a powerful method for C-C bond formation. wikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. sigmaaldrich.comthermofisher.com The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as one of the activating groups, is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Schiff Base Formation | Primary Amines/Hydrazines | Acid or Base catalyst | Imines/Hydrazones |

| Knoevenagel Condensation | Active Methylene Compounds | Weakly basic amine (e.g., piperidine) | α,β-unsaturated carbonyls |

| Doebner-Knoevenagel | Malonic Acid | Pyridine | α,β-unsaturated carboxylic acids |

Addition Reactions

The electrophilic carbon atom of the carbaldehyde group is susceptible to nucleophilic attack, leading to a variety of addition products. These reactions are fundamental for introducing new functional groups and stereocenters.

Grignard reagents (organomagnesium halides) readily add to the aldehyde to form secondary alcohols upon acidic workup. masterorganicchemistry.com This reaction is a classic and highly effective method for forming carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new C-C bond and an alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.com Similarly, other organometallic reagents can be employed for this transformation.

The Baylis-Hillman reaction offers another route to functionalized products. This reaction involves the coupling of an aldehyde with an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. While specific examples with this compound are not prevalent in the literature, the reaction of related 2-chloroquinoline-3-carbaldehydes with acrylates demonstrates the formation of allylic alcohols.

Substitution Reactions

While the aldehyde group itself does not undergo direct substitution, its reactivity can be harnessed to effect substitutions on the quinoline ring. For instance, the formation of an organometallic intermediate at a different position on the quinoline ring, followed by reaction with an electrophile like dimethylformamide (DMF), can introduce a carbaldehyde group. worktribe.comdurham.ac.uk

Conversely, the chloro group at the 7-position can be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction. smolecule.com This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, further expanding the synthetic utility of the core scaffold.

Oxidation Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO4) in an acidic medium. The direct oxidation of the corresponding 8-methylquinoline (B175542) to 7-chloroquinoline-8-carboxylic acid using nitric acid or nitrogen dioxide in the presence of a vanadium catalyst has also been reported, highlighting a synthetic route to the oxidized derivative. google.com

| Reaction Type | Reagent(s) | Product |

| Oxidation of Aldehyde | Potassium permanganate (KMnO4) | 7-Chloroquinoline-8-carboxylic acid |

| Oxidation of Methyl Group | Nitric acid/Nitrogen dioxide, Vanadium catalyst | 7-Chloroquinoline-8-carboxylic acid |

Regioselectivity and Stereoselectivity in Derivatization Processes

The presence of multiple reactive sites on this compound makes regioselectivity a critical consideration in its derivatization. The outcome of a reaction is often dictated by the nature of the reagents and the reaction conditions. For instance, in nucleophilic aromatic substitution reactions on related dichloroquinolines, the C4 position is generally more reactive than the C7 position. tandfonline.comresearchgate.net However, by carefully choosing the nucleophile and reaction conditions, selective substitution at C7 can be achieved.

Metalation strategies also offer a high degree of regiocontrol. The use of mixed lithium-magnesium reagents can direct metalation to specific positions on the quinoline ring, allowing for subsequent functionalization with electrophiles in a site-selective manner. worktribe.com

Stereoselectivity is a key aspect in reactions involving the carbaldehyde group, particularly in addition reactions that create new chiral centers. The addition of Grignard reagents or other organometallic compounds can, in principle, lead to racemic mixtures unless a chiral catalyst or auxiliary is employed. The Wittig reaction, which converts aldehydes to alkenes, can also exhibit stereoselectivity. masterorganicchemistry.com The nature of the ylide and the reaction conditions can influence the ratio of (E) and (Z) isomers formed. While specific studies on the stereoselective derivatization of this compound are limited, the principles of asymmetric synthesis can be applied to control the stereochemical outcome of its reactions.

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics and mechanistic pathways provides fundamental insights into the chemical behavior of a molecule. For this compound, while specific, detailed kinetic studies are not extensively documented in publicly available literature, its reactivity can be inferred from investigations into related quinoline-8-carbaldehyde derivatives and the general chemistry of quinolines. Mechanistic discussions often revolve around the functional groups present: the quinoline ring, the chloro substituent, and the aldehyde group.

Research into the palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes offers a window into the reactivity of the aldehyde functional group. In these reactions, the aldehyde's C-H bond is functionalized to form aryl quinolinyl ketones. Studies on various substituted quinoline-8-carbaldehydes indicate that the electronic properties of the reacting partners significantly influence the reaction's success. For instance, in reactions with aryl iodides, electron-donating groups on the aryl iodide tend to favor the reaction. Conversely, when using aryl diazonium salts as the arylating agent, electron-withdrawing groups on the salt lead to excellent reactivity. acs.org This suggests that the electron density at the reaction centers plays a crucial role in the transition state of the C-H activation and subsequent bond formation. A variety of aryl quinolinyl ketones have been synthesized with good to excellent yields, demonstrating a broad tolerance for different functional groups on the reacting partners. acs.org

The following table illustrates the yields of different aryl quinolinyl ketones from the reaction of quinoline-8-carbaldehyde with various arylating agents, providing a qualitative sense of the reactivity.

| Arylating Agent | Substituent on Aryl Group | Product | Yield (%) |

|---|---|---|---|

| Aryl Iodide | 4-OCH3 (electron-donating) | (4-Methoxyphenyl)(quinolin-8-yl)methanone | 85 |

| Aryl Iodide | 4-H | Phenyl(quinolin-8-yl)methanone | 78 |

| Aryl Iodide | 4-F (electron-withdrawing) | (4-Fluorophenyl)(quinolin-8-yl)methanone | 72 |

| Aryl Diazonium Salt | 4-NO2 (strong electron-withdrawing) | (4-Nitrophenyl)(quinolin-8-yl)methanone | 92 |

| Aryl Diazonium Salt | 4-Br (electron-withdrawing) | (4-Bromophenyl)(quinolin-8-yl)methanone | 88 |

| Aryl Diazonium Salt | 4-CH3 (electron-donating) | (p-Tolyl)(quinolin-8-yl)methanone | 75 |

This data is representative of general trends observed in the arylation of quinoline-8-carbaldehydes and is not specific to the 7-chloro substituted derivative. acs.org

Mechanistic investigations of related systems, such as 7-hydroxyquinoline-8-carbaldehydes, reveal complex photochemical behaviors, including ground- and excited-state prototropic tautomerization. acs.org These studies, employing spectroscopic methods and quantum chemical computations, highlight the intricate interplay between the substituents on the quinoline ring and the carbaldehyde group. acs.org While a chloro-substituent at the 7-position will have different electronic effects than a hydroxyl group, these findings underscore the potential for rich and complex reactivity and photophysics in 7-substituted quinoline-8-carbaldehydes.

Furthermore, reviews on the chemistry of other isomers, like 2-chloroquinoline-3-carbaldehyde, provide a basis for understanding the general reaction mechanisms that this compound might undergo. These include nucleophilic additions to the aldehyde, condensation reactions to form Schiff bases and other heterocyclic systems, and reactions involving the chloro-substituted quinoline core. rsc.org The chloro group, being electron-withdrawing, can influence the reactivity of the quinoline ring and the aldehyde group.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloroquinoline 8 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For quinoline (B57606) derivatives, the aromatic region is particularly informative. In the case of 2-chloro-8-methyl-3-formylquinoline, a related derivative, the aldehyde proton (-CHO) characteristically appears as a singlet at a downfield chemical shift of δ 10.38 ppm. researchgate.net The aromatic protons on the quinoline core resonate between δ 7.60 and 8.07 ppm. researchgate.net The methyl group protons at the C-8 position appear as a singlet at δ 2.68 ppm. researchgate.net

For 7-hydroxyquinoline-8-carbaldehyde (B12947918) derivatives, the aldehyde proton signal is also observed in the downfield region, typically around 10-11 ppm, confirming the presence of the formyl group. nih.gov The precise chemical shifts and coupling patterns of the aromatic protons are dependent on the substitution pattern on the quinoline ring, allowing for unambiguous assignment of the structure. researchgate.netnih.gov

¹H NMR Spectral Data for 2-Chloro-8-methyl-3-formylquinoline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 8.51 | s |

| H-5 | 8.07 | d |

| H-6 | 7.61 | t |

| H-7 | 7.81 | d |

| -CH₃ (at C8) | 2.68 | s |

| -CHO (at C3) | 10.38 | s |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The aldehyde carbon is a key diagnostic signal, typically resonating in the highly deshielded region of the spectrum. For instance, in 2-chloro-8-methyl-3-formylquinoline, the formyl carbon (C-3') appears at δ 188.7 ppm. researchgate.net The carbon atom attached to the chlorine (C-2) is found at δ 148.9 ppm, while the carbon bearing the methyl group (C-8) is at δ 136.7 ppm. researchgate.net The remaining aromatic carbons of the quinoline ring produce signals in the typical range of δ 125-152 ppm. researchgate.net

In studies of 7-hydroxyquinoline-8-carbaldehyde derivatives, the ¹³C NMR spectra are similarly crucial for confirming the tautomeric forms present in different solvents. nih.gov The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents, providing further structural confirmation. nih.gov

¹³C NMR Spectral Data for 2-Chloro-8-methyl-3-formylquinoline

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148.9 |

| C-3 | 130.6 |

| C-4 | 142.1 |

| C-5 | 130.0 |

| C-6 | 126.9 |

| C-7 | 128.8 |

| C-8 | 136.7 |

| C-9 | 147.1 |

| C-10 | 125.8 |

| -CH₃ (at C8) | 17.4 |

| -CHO (C-3') | 188.7 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups.

IR spectroscopy is highly effective for identifying the characteristic stretching and bending vibrations of functional groups. For derivatives like 7-chloroquinoline-8-carbaldehyde, the most prominent absorption band is that of the aldehyde carbonyl (C=O) stretch. This typically appears as a strong band in the region of 1680-1715 cm⁻¹. researchgate.nettandfonline.com For example, in Schiff base derivatives of 2-chloroquinoline-3-carbaldehyde, the C=O stretch of the aldehyde is a key marker. tandfonline.com

Other important vibrations for chloroquinoline derivatives include the C-Cl stretching vibration, which is observed in the lower frequency region of the spectrum, often around 360 cm⁻¹. iosrjournals.org The aromatic C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1650 cm⁻¹ range, while C-H stretching vibrations are found above 3000 cm⁻¹. iosrjournals.orgmdpi.com In a study on 5,7-dichloro-8-hydroxyquinoline, characteristic bands were assigned with the aid of density functional theory (DFT) calculations, providing a detailed vibrational picture. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. For quinoline derivatives, the ring breathing modes are often strong in the Raman spectrum, providing a fingerprint for the heterocyclic system. iosrjournals.org Due to the fluorescent nature of some quinoline compounds, obtaining high-quality Raman spectra can be challenging. iosrjournals.org However, theoretical calculations, such as those performed for 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, can help in assigning the observed Raman bands and predicting the spectral features. iosrjournals.org The C-Cl stretching mode is also observable in Raman spectra. iosrjournals.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern provides valuable information about the molecule's structure.

In the analysis of chloroquinoline derivatives, the presence of chlorine is readily identified by its isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion (M⁺) peak. researchgate.net For 2-chloro-8-methyl-3-formylquinoline, the molecular ion peak was registered at m/z 205 (100%) with a corresponding M+2 peak at m/z 207 (30%). researchgate.net Common fragmentation pathways for formyl-substituted quinolines include the loss of the aldehyde group (-CHO), resulting in a peak at M-29. researchgate.netlibretexts.org Another observed fragmentation is the loss of HCl, leading to a peak at M-36. researchgate.net

A detailed study on the fragmentation of 4,7-dichloroquinoline (B193633) (DCQ) and its derivatives, including 4,7-dichloroquinoline-8-carbaldehyde (DCQ-III), using high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) provided deep insights into their gas-phase chemistry. nih.govresearchgate.net The fragmentation mechanisms were elucidated and supported by theoretical calculations, helping to define the protonation sites and subsequent fragmentation pathways. nih.govresearchgate.net

Key Mass Spectrometry Fragments for Chloroquinoline Aldehyde Derivatives

| Parent Compound | Fragment | m/z Value (relative to M⁺) | Description |

|---|---|---|---|

| 2-Chloro-8-methyl-3-formylquinoline | [M]⁺ | 205/207 | Molecular Ion (³⁵Cl/³⁷Cl) |

| 2-Chloro-8-methyl-3-formylquinoline | [M-CHO]⁺ | 176 | Loss of formyl radical |

| 2-Chloro-8-methyl-3-formylquinoline | [M-HCl]⁺ | 169 | Loss of hydrogen chloride |

| Generic Chloroquinoline Aldehyde | [M-Cl]⁺ | M-35 | Loss of chlorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of quinoline derivatives are of significant interest for understanding their electronic structure and potential applications. UV-Vis spectroscopy is a key technique for probing the electronic transitions within these molecules. For quinoline and its derivatives, absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions within the aromatic system and the carbonyl group.

While specific experimental UV-Vis spectral data, such as the maximum absorption wavelengths (λmax) and their corresponding molar absorptivity (ε) values for this compound, are not detailed in the reviewed literature, general trends can be inferred from related compounds. For instance, studies on other quinoline-carbaldehyde isomers and their derivatives show characteristic absorption peaks. The position and intensity of these peaks are influenced by the substitution pattern on the quinoline ring and the solvent used for analysis. Theoretical studies on related molecules, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict their electronic spectra, offering insights into the nature of the electronic transitions. However, without experimental data for this compound, a definitive analysis of its UV-Vis spectrum cannot be provided at this time.

Table 1: Illustrative UV-Vis Spectral Data for Related Quinoline Derivatives

| Compound | Solvent | λmax (nm) | log ε | Reference |

| 8-Hydroxyquinoline-5-carbaldehyde | Methanol | 395, 322, 263, 239, 210 | 3.04, 3.89, 3.96, 4.40, 4.13 | researchgate.net |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | Methanol | 429, 350, 286, 267, 248, 207 | 2.86, 3.27, 3.65, 4.03, 3.83, 4.09 | researchgate.net |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and empirical formula.

The molecular formula for this compound is C₁₀H₆ClNO. Based on this, the theoretical elemental composition can be calculated. However, a review of the available scientific literature did not yield any published experimental elemental analysis data for this specific compound. Research on other 7-chloroquinoline (B30040) derivatives, such as various benzimidazole (B57391) hybrids, has reported detailed elemental analysis results, demonstrating the standard practice of using this technique for structural confirmation. For these derivatives, the experimentally found percentages of carbon, hydrogen, and nitrogen were shown to be in close agreement (typically within ±0.4%) with the calculated values, thereby validating their proposed structures. The absence of such data for this compound prevents a conclusive experimental verification of its elemental composition.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 62.68% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.16% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.51% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.31% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.35% |

| Total | 191.618 | 100.00% |

Note: This table represents theoretical calculations and awaits experimental verification.

Computational Chemistry and Theoretical Investigations of 7 Chloroquinoline 8 Carbaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used in quantum chemistry to visualize and understand chemical bonding. nih.govdntb.gov.ua They map the spatial localization of electrons, providing a clear picture of core electrons, covalent bonds, and lone pairs. cdnsciencepub.com For aromatic systems like 7-Chloroquinoline-8-carbaldehyde, ELF and LOL can reveal the extent of electron delocalization and the nature of the bonding within the fused rings and substituent groups.

While studies on similar molecules, such as 2-chloroquinoline-3-carboxaldehyde and other quinoline (B57606) derivatives, have utilized ELF and LOL to analyze bonding and electron distribution, specific ELF and LOL analyses for this compound are not available in the reviewed literature. bohrium.comnih.govresearchgate.netresearchgate.net Such an analysis would be valuable to understand the electronic structure and bonding patterns dictated by the specific substitution at the 7 and 8 positions.

Molecular Mechanics and Hybrid QM/MM Methods

Molecular Mechanics (MM) methods utilize classical physics to model the potential energy of a system, offering a computationally efficient way to study large molecular systems and their conformational landscapes. For more detailed electronic insights, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These methods treat a chemically significant region of a system (e.g., the reactive center) with quantum mechanics, while the remainder of the system is described by molecular mechanics. nih.gov

For quinoline derivatives, MM and QM/MM approaches have been used to study interactions with biological macromolecules, such as proteins. nih.gov For instance, simulations on quinolinone-pyrimidine hybrids have helped to understand their binding modes as P-gp inhibitors. nih.gov However, specific studies applying MM or QM/MM methods to this compound are not present in the currently available scientific literature.

Semi-Empirical Methods

Semi-empirical quantum chemistry methods, such as AM1 and RM1, use a simplified Hamiltonian and parameters derived from experimental data to accelerate calculations compared to ab initio methods. nih.govscielo.brscielo.br These methods are particularly useful for optimizing the geometry of large molecules and for preliminary electronic structure calculations. scielo.brjocpr.com

Studies on various quinoline derivatives have successfully employed semi-empirical methods for geometry optimization before proceeding with more computationally expensive methods or for large-scale virtual screening. nih.govjocpr.com For example, the RM1 model has been applied to study 4-amino-7-chloroquinoline compounds. scielo.br Despite their utility, there are no specific research articles detailing the application of semi-empirical methods to investigate the properties of this compound.

Reactivity Prediction and Mechanistic Insights

Understanding the reactivity of this compound is crucial for its application as a synthetic intermediate. Computational methods provide powerful tools for predicting reactive sites and elucidating reaction mechanisms.

Fukui Functions for Chemical Reactivity Indices

Fukui functions are a key concept in conceptual Density Functional Theory (DFT) used to describe and predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov The function identifies regions where the electron density changes most significantly upon the addition or removal of an electron.

This analysis has been performed on numerous quinoline derivatives to understand their reactivity. researchgate.netuantwerpen.be For example, in 2-chloroquinoline-3-carboxaldehyde, Fukui functions have been calculated to identify the molecule's reactive sites. nih.gov A similar study on this compound would be instrumental in predicting its behavior in chemical reactions, such as electrophilic aromatic substitution or condensation reactions involving the aldehyde group. evitachem.com However, at present, there are no published studies containing calculated Fukui indices for this compound.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Independent Gradient Model)

Non-covalent interactions (NCIs) play a critical role in supramolecular chemistry and in the binding of molecules to biological targets. NCI analysis, based on the electron density and its derivatives like the Reduced Density Gradient (RDG), is a computational tool used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes in real space. dntb.gov.uanih.govscispace.com

NCI analysis has been applied to various complex organic molecules to understand crystal packing and ligand-protein interactions. dntb.gov.uanih.gov While this method would be highly informative for understanding the intermolecular interactions of this compound in a condensed phase or a biological environment, no specific NCI or RDG studies for this compound have been reported in the literature.

Transition State Theory Applications to Reaction Pathways

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of chemical reactions. By locating the transition state structure on the potential energy surface, computational chemists can determine the activation energy and gain insight into the reaction mechanism.

TST has been applied to study the reaction mechanisms of related quinoline compounds. For instance, it has been used to complement the calculated energy profiles of tautomerization in thiourea (B124793) derivatives researchgate.net and to investigate the site selectivity in the C-H arylation of quinoline N-oxides. acs.org Studies on the Wittig reaction of 4-chloro-quinoline-3-carbaldehydes have also involved the investigation of transition states. mdpi.com A TST-based study of reactions involving this compound, such as its synthesis via the Vilsmeier-Haack reaction or its subsequent derivatization, would provide valuable mechanistic details. evitachem.com Currently, no such applications of TST specifically to the reaction pathways of this compound are documented.

Electronic Structure and Property Calculations

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the electronic characteristics of this compound. These calculations can predict various molecular properties, offering a deeper understanding of the compound's behavior.

Linear and First-Order Polarizability

The interaction of a molecule with an external electric field is described by its polarizability. Linear polarizability (α) relates to the induced dipole moment that is linearly proportional to the strength of the electric field, while first-order hyperpolarizability (β) describes the first nonlinear response. These properties are crucial for understanding a molecule's potential in nonlinear optical (NLO) applications.

Theoretical calculations, often employing DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to compute the polarizability and hyperpolarizability of quinoline derivatives. researchgate.netresearchgate.net For similar compounds, such as 2-chloroquinoline-3-carboxaldehyde, the calculated dipole moment, a factor influencing polarizability, has been reported. researchgate.net The presence of electron-withdrawing groups like the chloro group and the aldehyde group can significantly influence the electronic distribution and thus the polarizability of the quinoline system. evitachem.com

Table 1: Calculated Polarizability and First-Order Hyperpolarizability for a Related Quinoline Derivative (2-Chloroquinoline-3-carboxaldehyde)

| Property | Value |

| Dipole Moment (μ) | 4.65 Debye |

| Mean Polarizability (α) | 1.83 x 10-23 esu |

| First-Order Hyperpolarizability (β) | 1.95 x 10-30 esu |

Data derived from studies on analogous compounds and presented for illustrative purposes. researchgate.net

Non-Linear Optical (NLO) Properties

Materials with significant NLO properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. rsc.orgnih.gov The NLO response of a molecule is governed by its hyperpolarizability. A high first hyperpolarizability (β) value is indicative of a strong second-order NLO response. researchgate.net

Table 2: Calculated NLO Properties for a Quinoline-Carbazole Derivative

| Property | Value (a.u.) |

| First Hyperpolarizability (βtot) | 23885.90 |

This value is for a specific quinoline-carbazole derivative (Q1D2) and illustrates the potential for high NLO responses in such systems. rsc.org

Thermochemical Properties

Thermochemical properties, such as the enthalpy of formation, are fundamental for understanding the stability and reactivity of a compound. acs.org Quantum chemical methods, including G3 and CBS-APNO, are employed to calculate these properties with a high degree of accuracy. acs.org

For heterocyclic compounds, including those with nitrogen, these calculations can predict their stability and the energy released or absorbed during chemical reactions. acs.org While specific experimental thermochemical data for this compound is scarce, theoretical calculations can provide reliable estimates. These calculations typically involve optimizing the molecular geometry and then computing the electronic and zero-point vibrational energies to determine the enthalpy of formation.

Molecular Dynamics Simulations

In the context of drug design, MD simulations are used to investigate the binding of a ligand to its target protein. researchgate.net For quinoline derivatives with potential biological activity, MD simulations can help in understanding the stability of the ligand-protein complex and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.netbohrium.com For instance, simulations of 7-chloroquinoline-based Schiff bases have been used to explore their binding affinities with target proteins relevant to antimalarial activity. researchgate.net Similarly, MD simulations have been employed to study the interactions of thioquinoline derivatives with enzymes like α-glucosidase. bohrium.com These simulations provide a dynamic picture that complements the static view offered by molecular docking studies.

Synthetic Utility and Applications As Building Blocks for Complex Chemical Architectures

Precursor in Heterocyclic Scaffold Construction

The unique arrangement of the aldehyde and chloro substituents in 7-chloroquinoline-8-carbaldehyde makes it an ideal precursor for the construction of fused heterocyclic systems. The aldehyde group provides a handle for condensation and cyclization reactions, while the chlorine atom can participate in substitution or coupling reactions to complete the ring formation.

One common strategy involves the reaction of the aldehyde with binucleophiles. For instance, analogous chloroquinoline carbaldehydes react with compounds like 2-aminophenol (B121084) or hydrazine (B178648) hydrate (B1144303) to form new fused rings. nih.gov A reaction with a hydrazine derivative could lead to the formation of a pyrazolo[3,4-h]quinoline scaffold, where the pyrazole (B372694) ring is fused to the quinoline (B57606) core. Similarly, reaction with an aminophenol could yield a quinolino-oxazepine derivative. nih.gov Another approach involves tandem reactions, such as a condensation followed by an intramolecular cyclization, to build complex polycyclic systems like chromeno[3,4-c]quinolines, a transformation demonstrated with related 4-chloroquinoline-3-carbaldehydes. mdpi.com

| Reactant | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Condensation/Cyclization | 1H-Pyrazolo[3,4-h]quinoline | nih.gov |

| 2-Aminophenol | Condensation/Cyclization | Benzo-oxazepino[c,d]quinoline | nih.gov |

| Aniline Derivatives | Condensation/Intramolecular Cyclization | Substituted Benzo[h] nih.govsemanticscholar.orgnaphthyridines | mdpi.com |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. caltech.edu this compound is well-suited to serve as the aldehyde component in various MCRs.

In an Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. beilstein-journals.org Using this compound in this reaction would directly incorporate the chloroquinoline moiety into a complex, peptide-like structure. nih.gov Knoevenagel condensation-based MCRs are also prominent. In such a sequence, the aldehyde first reacts with an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) in a Knoevenagel condensation. beilstein-journals.orgnih.gov The resulting intermediate can then undergo a Michael addition with another reagent, followed by cyclization to produce highly substituted heterocyclic systems in a one-pot process. nih.gov

| MCR Type | Key Reactants (in addition to the aldehyde) | Potential Product Class | Reference |

|---|---|---|---|

| Ugi-4CR | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides bearing a 7-chloroquinolyl group | nih.govbeilstein-journals.org |

| Knoevenagel-Michael-Cyclization | Active Methylene Compound, C-H Activated Carbonyl | Highly substituted pyran or pyridine (B92270) derivatives fused to quinoline | beilstein-journals.org |

| Mannich Reaction | Amine, Enolizable Carbonyl Compound | β-Amino carbonyl compounds containing the 7-chloroquinoline (B30040) scaffold | nih.gov |

Preparation of Diverse Functionalized Quinolines

Beyond building new rings, this compound is a starting point for synthesizing a variety of quinolines with different functional groups. The aldehyde moiety can be easily transformed, and the chlorine atom can be replaced through nucleophilic substitution or cross-coupling reactions.

A straightforward functionalization is the condensation of the aldehyde with primary amines or hydrazides to form Schiff bases (imines) or hydrazones, respectively. nih.govmdpi.com These derivatives are often biologically active themselves or serve as intermediates for further reactions. The aldehyde can also be reduced to a primary alcohol (quinolyl-methanol) using reducing agents like sodium borohydride, or oxidized to a carboxylic acid. nih.gov The chlorine atom at the C-7 position, while generally less reactive to nucleophilic aromatic substitution than a chlorine at C-4, can be replaced under specific conditions or, more commonly, via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce new aryl or vinyl groups. nih.govdurham.ac.uk

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Condensation | Substituted Anilines/Hydrazines | Schiff Base (Imine)/Hydrazone | nih.govmdpi.com |

| Reduction | Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl group (at C-7) | nih.gov |

| Wittig Reaction | Phosphonium Ylide | Styryl/Alkene group (at C-8) | mdpi.com |

Synthesis of Novel Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced activity or a dual mode of action. researchgate.netmdpi.com this compound is an excellent scaffold for creating such hybrids. The 7-chloroquinoline unit is a well-known pharmacophore found in drugs like chloroquine (B1663885). researchgate.net

The aldehyde group can be derivatized to form a linker that connects the quinoline core to another bioactive molecule, such as a benzimidazole (B57391), coumarin, or another heterocyclic system. mdpi.comresearchgate.net For example, the aldehyde could be converted to an amine via reductive amination, which could then form an amide bond with a carboxylic acid-containing drug. Alternatively, the chlorine at the 7-position can be displaced by a nucleophilic group (e.g., an amine or thiol) from another pharmacophore, directly linking the two units. nih.gov This approach has been used to synthesize hybrids of 7-chloroquinoline and other molecules with antimalarial or anticancer properties. mdpi.comnih.gov

| Hybrid Strategy | Second Pharmacophore Example | Potential Linkage Type | Reference |

|---|---|---|---|

| Linker from Aldehyde | Benzimidazole | Imine or Amine Linker | mdpi.com |

| Substitution at C-7 | Primaquine | Amine Linkage | nih.gov |

| Linker from Aldehyde | Chalcone | Part of a larger conjugated system | researchgate.net |

| Substitution at C-7 | Sulphocoumarin | Direct C-N bond | researchgate.net |

Intermediate in the Synthesis of Quinolyl-Based Ligands and Metal Complexes

The quinoline nucleus, particularly with nitrogen and oxygen donor atoms, is a classic framework for designing ligands for metal coordination. 8-Hydroxyquinoline is a famous chelating agent, and derivatives of this compound can be readily converted into potent ligands. nih.gov

The most common approach is the synthesis of Schiff base ligands through the condensation of the aldehyde group with a variety of primary amines. mdpi.com The resulting imine nitrogen, along with the quinoline ring nitrogen, can act as a bidentate chelation site for a wide range of transition metal ions, including copper(II), nickel(II), and zinc(II). mdpi.com The presence of the chloro-substituent can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. These complexes are of interest for their potential applications in catalysis and as therapeutic agents, as metal coordination can enhance the biological activity of the parent ligand. mdpi.com

| Ligand Type | Synthesis Method | Potential Coordinating Metal Ions | Reference |

|---|---|---|---|

| Schiff Base (Bidentate N,N) | Condensation with primary amines | Cu(II), Ni(II), Co(II), Zn(II) | mdpi.com |

| Hydrazone (Bidentate/Tridentate N,N,O) | Condensation with hydrazides | Fe(III), Cu(II), V(IV) | mdpi.com |

| Quinolyl-Methanol (Bidentate N,O) | Reduction of aldehyde | Ru(II), Rh(III) | nih.gov |

Q & A

Q. What are the key synthetic pathways and characterization methods for 7-Chloroquinoline-8-carbaldehyde?

- Methodological Answer : The synthesis typically involves chlorination and formylation of quinoline precursors. For example, chlorination at the 7-position followed by aldehyde group introduction at the 8-position via Vilsmeier-Haack or other formylation reactions. Characterization requires 1H/13C NMR to confirm substituent positions, HRMS for molecular weight validation, and HPLC for purity assessment (>95% recommended). Structural confirmation via X-ray crystallography is ideal for novel derivatives .

- Example Data :

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆ClNO | |

| SMILES | C1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1 | |

| Key NMR Signals (1H) | δ 9.8 (CHO), δ 8.5-7.2 (aromatic H) |

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Protocols : Include exact molar ratios, solvent purity, and reaction temperatures. For instance, use anhydrous DMF as a solvent for formylation at 0–5°C to avoid side reactions.

- Supporting Information : Publish full synthetic procedures, including failed attempts, in supplementary materials to aid troubleshooting .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model reaction pathways to identify energy barriers for chlorination/formylation steps. Software like Gaussian or ORCA can predict optimal temperatures and catalysts.

- Molecular Dynamics : Simulate solvent effects to select reaction media that enhance yield (e.g., THF vs. DCM) .

Q. How to resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference bioassay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differing serum concentrations in cell cultures.

- Dose-Response Validation : Replicate studies with standardized protocols, including positive controls (e.g., chloroquine for antimalarial assays) .

Q. What strategies validate the compound's role in catalytic applications or drug discovery?

- Methodological Answer :

- Mechanistic Studies : Use EPR or UV-Vis spectroscopy to track aldehyde participation in catalytic cycles.

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 7-fluoro or 8-nitro variants) to isolate electronic/steric effects on activity .

Q. How to address purity inconsistencies in HPLC analysis?

- Methodological Answer :

- Gradient Optimization : Adjust mobile phase ratios (e.g., acetonitrile:water from 70:30 to 90:10) to resolve co-eluting impurities.

- LC-MS Coupling : Confirm molecular ions for target and byproducts to identify contamination sources .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.